molecular formula C18H17ClN2O3 B2426323 5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-74-8

5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2426323
CAS No.: 921913-74-8
M. Wt: 344.8
InChI Key: JLIHWLRSVPWPCV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a chloro substituent on the benzamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the quinoline derivative with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-hydroxy-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide.

    Reduction: 5-chloro-2-methoxy-N~1~-(1-methyl-2-hydroxy-1,2,3,4-tetrahydro-6-quinolinyl)benzamide.

    Substitution: 5-amino-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolinyl)benzamide: Lacks the 6-quinolinyl substitution.

    5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)benzamide: Substitution at the 7-position instead of the 6-position.

    5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-8-quinolinyl)benzamide: Substitution at the 8-position instead of the 6-position.

Uniqueness

The unique substitution pattern of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide imparts distinct chemical and biological properties. Its specific interactions with molecular targets and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-21-15-6-5-13(9-11(15)3-8-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIHWLRSVPWPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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